molecular formula C10H12O3 B1356640 4-Methoxy-2,3-dimethylbenzoic acid CAS No. 5628-61-5

4-Methoxy-2,3-dimethylbenzoic acid

Cat. No. B1356640
CAS RN: 5628-61-5
M. Wt: 180.2 g/mol
InChI Key: IPCTTXWQWCZEOE-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylbenzoic acid is a trisubstituted aromatic compound . It is a positional isomeric form of 2-methoxy-4-methylbenzoic acid . This compound readily forms complexes with Mn (II), Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) .


Synthesis Analysis

4-Methoxy-2,3-dimethylbenzoic acid may be used in the synthesis of 4-methoxy-2-methylbenzoates of Y (III) and lanthanides (III) (La to Lu, excluding Pm) . It may also be used to synthesize 4-methoxy-2-methylbenzoic acid hydrazide and 5-bromo-4-methoxy-2-methylbenzoic acid .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2,3-dimethylbenzoic acid is C10H12O3 . The molecular weight is 166.17 .


Chemical Reactions Analysis

The radical mild preparation of β-tosylstyrene from the correspondent alkene and sodium p-toluenesulfinate followed by a β-elimination is described . The initial white suspension formed by sodium p-toluenesulfinate and styrene in methanol was turning yellow-orange as iodine was slowly added . The reaction was turning white and a new amount of iodine was added . This gave information about the consumption of this reagent upon addition onto styrene .


Physical And Chemical Properties Analysis

The density of 4-Methoxy-2,3-dimethylbenzoic acid is 1.119±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) . The pKa value is 12.80±0.10 (Predicted) .

Scientific Research Applications

Antimicrobial and Anticancer Properties

4-Methoxy-2,3-dimethylbenzoic acid has shown promising results in the field of antimicrobial and anticancer research. A study characterized compounds from the lichen Parmelia erumpens, including a compound closely related to 4-methoxy-2,3-dimethylbenzoic acid, 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid. This compound exhibited significant antimicrobial activity, particularly against bacteria and fungi. It also displayed potent anticancer properties, suppressing the growth of cancer cells in a dose- and time-dependent manner, and indicated potential for development as an antimicrobial and anticancer drug after further clinical evaluation (Aravind et al., 2014).

Role in Aromatic Nucleophilic Substitution

Research on the reactions of similar compounds, such as 4-methoxy-3,5-dinitrobenzoic acids, with hydroxide ion in aqueous dimethyl sulfoxide, has contributed to understanding the mechanism of aromatic nucleophilic substitution. This study specifically investigated the formation of anionic σ-complexes and intermediate complexes in such reactions (HasegawaYoshinori, 1983).

Bacterial Catabolism and Biosynthesis

In bacterial catabolism, compounds similar to 4-Methoxy-2,3-dimethylbenzoic acid take varied paths in different bacterial strains. For example,Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35 showed different catabolic pathways for 4-hydroxy-3,5-dimethylbenzoic acid, a related compound. The former accumulated a degradation metabolite, while the latter transformed the acid into a unique compound, demonstrating the diverse biochemical capabilities of bacteria in processing similar compounds (Cain et al., 1997).

Antifungal Properties

The antifungal effects of derivatives of 4-methoxy-N, N-dimethylpyrimidin have been explored. These compounds, including derivatives of 4-methoxy-2,3-dimethylbenzoic acid, were tested against various fungi, like Aspergillus terreus and Aspergillus niger, indicating their potential use as antifungal agents (Jafar et al., 2017).

Synthesis and Characterization

Studies on the synthesis of amorfrutins A and B used 3,5-Dimethoxy-benzaldehyde as a starting material to synthesize 2hydroxy-4-methoxy-6-phenethylbenzoic acid, a compound related to 4-Methoxy-2,3-dimethylbenzoic acid. This research demonstrates the compound's potential in the development of cytotoxic agents for cancer therapy (Brandes et al., 2020).

Encapsulation for Controlled Release

4-Methoxy-2,3-dimethylbenzoic acid derivatives have been studied for their potential in encapsulation and controlled release of flavor molecules. For example, vanillic acid (4-hydroxy-3-methoxybenzoic acid) was intercalated into layered double hydroxide for controlled flavor release, showcasing potential applications in food technology (Hong et al., 2008).

Safety And Hazards

Avoid contact with skin and eyes. Do not breathe dust. Keep in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-methoxy-2,3-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCTTXWQWCZEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540907
Record name 4-Methoxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3-dimethylbenzoic acid

CAS RN

5628-61-5
Record name 4-Methoxy-2,3-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

60.0 g of 2,3-dimethyl-4-methoxybenzaldehyde (DI) are dissolved in 1.20 l of dimethyl sulfoxide. A solution of 131.5 g of sodium dihydrogenphosphate and 132.2 g of sodium chlorite in 480 ml of water is subsequently added dropwise, during which the temperature of the reaction batch is kept below 40° C. The reaction mixture is then stirred at room temperature for a further 2 hours. For work-up, the suspension is diluted with 2.0 l of water and stirred for a further hour. The resultant precipitate is filtered, washed with water and dried at 100° C. in vacuo, giving 65.0 g of the title compound as colourless solid having a melting point of 214° C. (MS: 181.2 (MH+)).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
131.5 g
Type
reactant
Reaction Step Two
Quantity
132.2 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Prince - 2015 - repository.library.carleton.ca
Cronartium ribicola, the causative agent of white pine blister rust is damaging to all five-needle pine species. Existing methods of treatment are largely ineffective, resulting in the need of …
Number of citations: 4 repository.library.carleton.ca
GS Harris, K Ellsworth, BE Witzel, RL Tolman - Bioorganic Chemistry, 1996 - Elsevier
Two nonsteroids, ONO-3805 and LY191704, were evaluated as inhibitors of the human and rat 5α-reductases (5αR). ONO-3805 was prepared in a 12-step convergent synthesis. This …
Number of citations: 8 www.sciencedirect.com
JB Tanney, JB Renaud, JD Miller, DR McMullin - Plos one, 2018 - journals.plos.org
Surveys of foliar endophytes from the Acadian forest region over the past three decades have identified numerous phylogenetically diverse fungi producing natural products toxic to …
Number of citations: 12 journals.plos.org

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